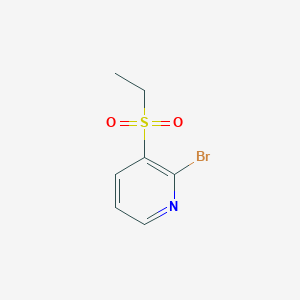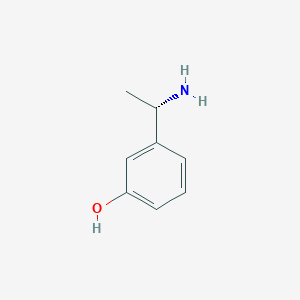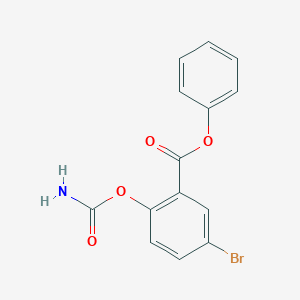
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester, also known as bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation.
Mécanisme D'action
Bromfenac inhibits COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester reduces the production of prostaglandins and thus reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
Bromfenac has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation. Bromfenac has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Bromfenac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also highly selective for COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation. However, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations. It can also have off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester. One area of interest is its potential use in the treatment of cancer. Bromfenac has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of Alzheimer's disease. Bromfenac has been shown to reduce amyloid-β-induced neuroinflammation and to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine the potential clinical applications of Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester in these areas.
Méthodes De Synthèse
Bromfenac can be synthesized by reacting benzoic acid with 5-bromosalicylic acid in the presence of thionyl chloride and then esterifying the resulting acid with phenol and carbonyldiimidazole. The final product is purified by recrystallization.
Applications De Recherche Scientifique
Bromfenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. Bromfenac is also being investigated for its potential use in the treatment of cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
122277-23-0 |
|---|---|
Nom du produit |
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester |
Formule moléculaire |
C14H10BrNO4 |
Poids moléculaire |
336.14 g/mol |
Nom IUPAC |
phenyl 5-bromo-2-carbamoyloxybenzoate |
InChI |
InChI=1S/C14H10BrNO4/c15-9-6-7-12(20-14(16)18)11(8-9)13(17)19-10-4-2-1-3-5-10/h1-8H,(H2,16,18) |
Clé InChI |
QMOXBJDDWVEGSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)OC(=O)N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)OC(=O)N |
Autres numéros CAS |
122277-23-0 |
Synonymes |
phenyl 5-bromo-2-carbamoyloxy-benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




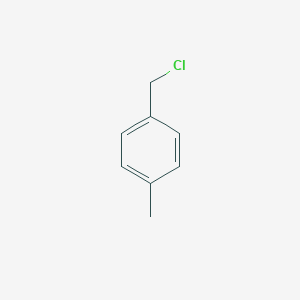
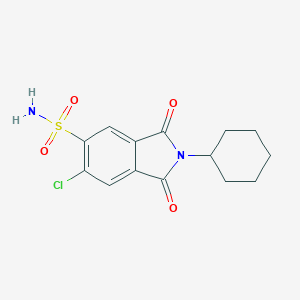
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

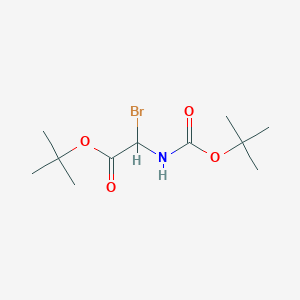
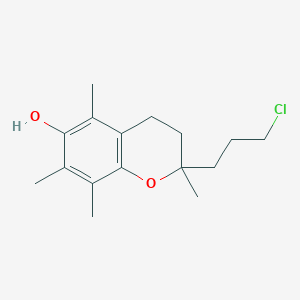
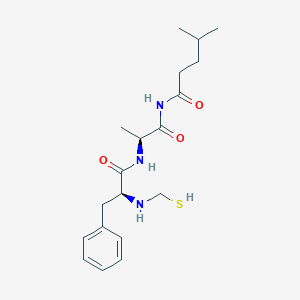
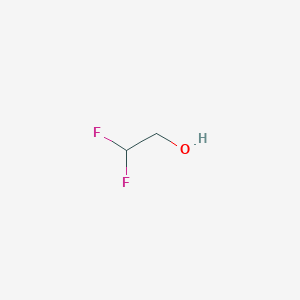
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)

